REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([NH:13]C(=O)OC(C)(C)C)[CH2:10][CH2:11][OH:12].FC(F)(F)C(O)=O>ClCCl>[NH2:13][CH:9]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([Cl:8])[C:2]=1[Cl:1])[CH2:10][CH2:11][OH:12]
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(CCO)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.92 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was freed from the solvent and from the trifluoroacetic acid on a rotary evaporator
|
Type
|
CONCENTRATION
|
Details
|
again concentrated on a rotary evaporator under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
By elution with ethyl acetate it
|
Type
|
CUSTOM
|
Details
|
to separate off apolar impurities
|
Type
|
WASH
|
Details
|
Elution with dichloromethane/methanol/26% strength ammonia solution (10:1:0.1)
|
Type
|
CUSTOM
|
Details
|
gave 673 mg (79% of theory) of the target compound
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC(CCO)C1=C(C(=CC=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |